molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

Cat. No.: B14064048
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-KXGAMWBWSA-N
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Description

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities. The presence of multiple hydroxyl groups and a methyl group in its structure makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol typically involves multi-step organic synthesis. The process begins with the construction of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the methyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopenta[a]phenanthrenes.

Scientific Research Applications

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, influencing their function. It may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene: The parent compound with a similar ring structure but lacking the hydroxyl and methyl groups.

    Hydroxylated Cyclopenta[a]phenanthrenes: Compounds with hydroxyl groups at different positions.

    Methylated Cyclopenta[a]phenanthrenes: Compounds with methyl groups at different positions.

Uniqueness

The unique combination of hydroxyl and methyl groups in (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol distinguishes it from other similar compounds. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1

InChI Key

PROQIPRRNZUXQM-KXGAMWBWSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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